molecular formula C3H7N3O2 B2958635 1-Carbamoyl-1-methylurea CAS No. 60754-31-6

1-Carbamoyl-1-methylurea

Cat. No.: B2958635
CAS No.: 60754-31-6
M. Wt: 117.108
InChI Key: BTUIPMFAUUCTCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Carbamoyl-1-methylurea is an organic compound with the molecular formula C3H7N3O2 It is a derivative of urea, characterized by the presence of a carbamoyl group attached to a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Carbamoyl-1-methylurea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, yielding high-purity products through simple filtration or routine extraction procedures.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, while effective, requires careful handling of reactants due to their potential hazards.

Chemical Reactions Analysis

Types of Reactions: 1-Carbamoyl-1-methylurea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen

    Substitution: This reaction involves the replacement of one atom or group in a molecule with another.

Common Reagents and Conditions:

Mechanism of Action

The mechanism of action of 1-Carbamoyl-1-methylurea involves its interaction with specific molecular targets and pathwaysGenerally, carbamoylation, the addition of a carbamoyl group to a molecule, can affect protein function and stability .

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest due to its potential applications in chemistry, biology, medicine, and industry. Its synthesis methods, chemical reactions, and scientific research applications make it a valuable compound for further study and development.

Properties

IUPAC Name

1-carbamoyl-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c1-6(2(4)7)3(5)8/h1H3,(H2,4,7)(H2,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUIPMFAUUCTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.